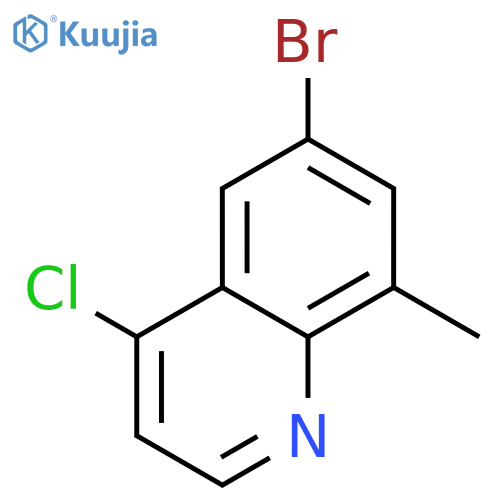Cas no 1086062-90-9 (6-bromo-4-chloro-8-methylquinoline)

1086062-90-9 structure
商品名:6-bromo-4-chloro-8-methylquinoline
CAS番号:1086062-90-9
MF:C10H7BrClN
メガワット:256.526280641556
MDL:MFCD12192753
CID:1186230
PubChem ID:329773635
6-bromo-4-chloro-8-methylquinoline 化学的及び物理的性質
名前と識別子
-
- 6-bromo-4-chloro-8-methylquinoline
- SureCN730007
- CTK8C6601
- EN300-67702
- SCHEMBL730007
- ANZWRYPWQLXDFC-UHFFFAOYSA-N
- DTXSID20656129
- MFCD12192753
- AS-82192
- 6-Bromo-4-chloro-8-methylquinoline, AldrichCPR
- DA-36432
- AKOS009580537
- CS-0200433
- E80203
- 1086062-90-9
- J-002169
-
- MDL: MFCD12192753
- インチ: InChI=1S/C10H7BrClN/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3
- InChIKey: ANZWRYPWQLXDFC-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC2=C(C=CN=C12)Cl)Br
計算された属性
- せいみつぶんしりょう: 254.94500
- どういたいしつりょう: 254.94504g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89000
- LogP: 3.95910
6-bromo-4-chloro-8-methylquinoline セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H301-H318-H413
- 警告文: P280-P301+P310-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 25-41
- セキュリティの説明: 26-39-45
-
危険物標識:

6-bromo-4-chloro-8-methylquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-67702-0.25g |
6-bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 95% | 0.25g |
$110.0 | 2023-02-13 | |
| Enamine | EN300-67702-0.5g |
6-bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 95% | 0.5g |
$209.0 | 2023-02-13 | |
| eNovation Chemicals LLC | Y1248552-5g |
6-Bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 98% | 5g |
$200 | 2024-06-07 | |
| Enamine | EN300-67702-1.0g |
6-bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 95% | 1g |
$0.0 | 2023-05-25 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000310-1G |
6-Bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 1g |
¥5233.08 | 2023-11-10 | ||
| TRC | B821165-100mg |
6-Bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1248552-250mg |
6-Bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 98% | 250mg |
$65 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-291227-250 mg |
6-Bromo-4-chloro-8-methylquinoline, |
1086062-90-9 | 250MG |
¥1,354.00 | 2023-07-11 | ||
| Enamine | EN300-67702-2.5g |
6-bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 95% | 2.5g |
$586.0 | 2023-02-13 | |
| Aaron | AR008495-100mg |
6-Bromo-4-chloro-8-methylquinoline |
1086062-90-9 | 97% | 100mg |
$6.00 | 2025-01-23 |
6-bromo-4-chloro-8-methylquinoline 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
1086062-90-9 (6-bromo-4-chloro-8-methylquinoline) 関連製品
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1086062-90-9)6-bromo-4-chloro-8-methylquinoline

清らかである:99%
はかる:5g
価格 ($):223.0